Bis(3,5-difluorophenyl)sulfoxide

Description

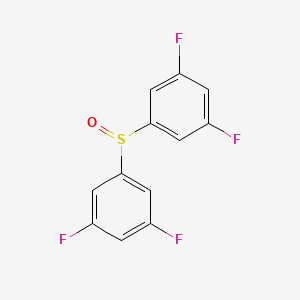

Bis(3,5-difluorophenyl)sulfoxide is a sulfoxide derivative featuring two 3,5-difluorophenyl groups symmetrically bonded to a central sulfoxide (S=O) group. The presence of fluorine atoms at the 3 and 5 positions of each phenyl ring introduces significant electron-withdrawing effects, which influence the compound’s electronic distribution, polarity, and intermolecular interactions. Sulfoxides are notable for their chiral sulfur centers and applications in asymmetric synthesis, catalysis, and materials science. The fluorinated aryl groups in this compound likely enhance its thermal stability and alter its solubility profile compared to non-fluorinated analogs, making it a candidate for specialized organic reactions or crystal engineering .

Properties

IUPAC Name |

1-(3,5-difluorophenyl)sulfinyl-3,5-difluorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6F4OS/c13-7-1-8(14)4-11(3-7)18(17)12-5-9(15)2-10(16)6-12/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTZWUMHFBYQZRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)S(=O)C2=CC(=CC(=C2)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6F4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxidation of Bis(3,5-difluorophenyl)sulfide: One common method involves the oxidation of bis(3,5-difluorophenyl)sulfide using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.

Sulfoxidation Reaction: Another method involves the direct sulfoxidation of 3,5-difluorophenyl compounds using reagents like sodium periodate or potassium permanganate.

Industrial Production Methods: : Industrial production typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Oxidation: Bis(3,5-difluorophenyl)sulfoxide can undergo further oxidation to form sulfone derivatives.

Reduction: It can be reduced back to bis(3,5-difluorophenyl)sulfide using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid, sodium periodate, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, amines, thiols.

Major Products

Sulfone Derivatives: Formed through oxidation reactions.

Sulfide Derivatives: Formed through reduction reactions.

Substituted Phenyl Compounds: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Recent studies have indicated that Bis(3,5-difluorophenyl)sulfoxide exhibits promising antitumor properties. The compound has been evaluated for its efficacy against various cancer cell lines. For instance, it has been shown to induce apoptosis in breast cancer cells, with IC50 values indicating effective concentration ranges for therapeutic use .

Mechanism of Action

The mechanism by which this compound exerts its antitumor effects is believed to involve the modulation of key signaling pathways associated with cell proliferation and survival. It may inhibit specific kinases involved in tumor growth, making it a candidate for further development as an anticancer agent .

Catalysis

Role in Organic Reactions

this compound has been utilized as a reagent in various organic synthesis reactions. Its sulfoxide functional group can act as a mild oxidizing agent, facilitating reactions such as the oxidation of alcohols to aldehydes or ketones. This property makes it valuable in synthetic organic chemistry where selective oxidation is required .

Photoredox Catalysis

The compound has also been explored for its potential in photoredox catalysis. In this context, it can be used to activate substrates under light irradiation, leading to new bond formations that are essential in the synthesis of complex organic molecules .

Materials Science

Development of Advanced Materials

In materials science, this compound has been investigated for its role in creating advanced materials with specific electronic properties. Its fluorinated structure contributes to enhanced thermal stability and chemical resistance, making it suitable for applications in coatings and polymers .

Nanocomposites

Research has indicated that incorporating this compound into nanocomposites can improve their mechanical properties and thermal conductivity. This enhancement is particularly beneficial in the development of materials for electronic devices and thermal management systems .

Case Studies

Mechanism of Action

Molecular Targets and Pathways: : The mechanism of action of bis(3,5-difluorophenyl)sulfoxide involves its interaction with various molecular targets, including enzymes and receptors. The sulfoxide functional group can participate in redox reactions, influencing cellular pathways and biochemical processes . The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in chemical and biological research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Effects

- Bis(phenyl)sulfoxide : Lacks fluorine substituents, resulting in reduced electron-withdrawing effects. The absence of fluorine diminishes dipole interactions and polarizability, leading to lower melting points and reduced thermal stability compared to Bis(3,5-difluorophenyl)sulfoxide.

- Bis(3,5-bis(trifluoromethyl)phenyl)sulfoxide : The trifluoromethyl (-CF₃) groups are bulkier and more electron-withdrawing than fluorine. This increases steric hindrance and reduces π-stacking efficiency but enhances hydrophobicity and oxidative stability .

- Bis(3,5-dimethylphenyl)sulfoxide : Methyl groups are electron-donating, creating a less polar sulfoxide. This compound exhibits weaker hydrogen-bonding capacity and greater conformational flexibility due to reduced steric constraints compared to the fluorinated analog.

Intermolecular Interactions and Crystal Packing

Evidence from terpyridine derivatives (e.g., 4'-(3,5-difluorophenyl)-terpyridine in ) suggests that fluorine substituents promote face-to-face π-stacking and N···H–C/F···H–C hydrogen bonding , which stabilize layered or herringbone crystal structures. For this compound:

- The sulfoxide’s S=O group can act as a hydrogen-bond acceptor, complementing fluorine-mediated interactions.

- In contrast, non-fluorinated sulfoxides (e.g., Bis(phenyl)sulfoxide) rely more on van der Waals forces and weaker π-π interactions, resulting in less ordered packing.

Physicochemical Properties

| Property | This compound | Bis(phenyl)sulfoxide | Bis(3,5-CF₃-phenyl)sulfoxide |

|---|---|---|---|

| Polarity | High (due to F and S=O) | Moderate | Very High (CF₃ and S=O) |

| Melting Point | Likely elevated* | Lower | Highest* |

| Solubility | Moderate in polar solvents | Higher in non-polars | Low (extreme hydrophobicity) |

| Hydrogen Bonding | S=O and F···H–C | S=O only | S=O and CF₃···H–C |

*Inferred from analogous fluorinated compounds in .

Biological Activity

Bis(3,5-difluorophenyl)sulfoxide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications, supported by recent research findings.

Chemical Structure and Properties

This compound features two 3,5-difluorophenyl groups attached to a sulfoxide moiety. The presence of fluorine atoms enhances the compound's lipophilicity and biological activity, making it a candidate for various pharmacological applications.

Antimicrobial Activity

Recent studies have shown that this compound exhibits potent antimicrobial properties. In particular, it has demonstrated effectiveness against drug-resistant strains of bacteria. For instance, the minimum inhibitory concentration (MIC) values for certain derivatives have been reported as low as 1 µg/mL against Staphylococcus aureus and Enterococcus faecalis biofilms .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| A | 1 | Staphylococcus aureus |

| B | 2 | Enterococcus faecalis |

| C | 4 | Bacillus subtilis |

Cytotoxicity and Cancer Cell Inhibition

The cytotoxic effects of this compound have been evaluated in various human cancer cell lines. The compound has shown significant inhibition of cell viability in lines such as RKO and HeLa. The IC50 values ranged from 49.79 µM to 113.70 µM, indicating its potential as an anticancer agent .

Table 2: Cytotoxicity Data for this compound

| Cell Line | IC50 (µM) |

|---|---|

| RKO | 60.70 |

| HeLa | 78.72 |

| PC-3 | 49.79 |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Topoisomerases : Similar compounds have been shown to selectively inhibit bacterial topoisomerases while sparing human enzymes . This selectivity can be crucial in developing antibiotics that minimize cytotoxicity to human cells.

- Biofilm Disruption : The compound has demonstrated the ability to disrupt biofilms formed by pathogenic bacteria, enhancing its effectiveness in treating infections that are notoriously difficult to eradicate due to biofilm formation .

- Cell Cycle Arrest : In cancer cells, this compound may induce cell cycle arrest, leading to apoptosis. This effect is particularly notable in sensitive cancer lines where morphological changes were observed upon treatment .

Case Studies

A notable study evaluated the effects of this compound on various cancer cell lines and microbial pathogens:

- Study Design : Human cancer cell lines were treated with varying concentrations of this compound for 48 hours.

- Results : Significant reductions in cell viability were observed at concentrations correlating with the calculated IC50 values. Furthermore, antimicrobial assays indicated robust activity against both planktonic and biofilm-associated bacteria.

Q & A

Q. Key Parameters :

| Variable | Range Tested | Optimal Condition |

|---|---|---|

| Temperature | 0°C – 80°C | 25°C |

| Oxidant (equiv.) | 1.0 – 2.5 | 1.8 |

| Solvent | CH₂Cl₂, EtOAc | CH₂Cl₂ |

How do electronic effects of fluorine substituents influence the reactivity of this compound in catalytic reactions?

Level : Advanced

Methodological Answer :

The electron-withdrawing nature of fluorine substituents enhances the electrophilicity of the sulfoxide’s sulfur center, impacting its coordination behavior in catalytic cycles. Comparative studies with non-fluorinated analogs (e.g., diphenylsulfoxide) reveal reduced electron density at sulfur, as confirmed by X-ray photoelectron spectroscopy (XPS) or NMR chemical shifts . Computational modeling (DFT) can quantify these effects, correlating Hammett σₚ values (3,5-difluoro: σₚ ≈ 0.34 per substituent) with catalytic turnover rates . For instance, in asymmetric catalysis, fluorine’s inductive effect may stabilize transition states via non-covalent interactions (e.g., C–F⋯H–O).

Q. Data Analysis Tip :

- Compare reaction kinetics (k₁, k₂) between fluorinated and non-fluorinated sulfoxides.

- Use Hirshfeld surface analysis to map electrostatic interactions in crystal structures .

What advanced spectroscopic techniques are recommended for confirming the structural integrity of this compound?

Q. Example NMR Data :

| Nucleus | Chemical Shift (δ) | Coupling Constants (J) |

|---|---|---|

| ¹H | 7.2 – 7.8 ppm | Jₐᵣₒₘ = 8.5 Hz |

| ¹⁹F | -115 ppm | ³J₆Hz |

How should researchers address discrepancies in reported catalytic activities of sulfoxide derivatives?

Level : Advanced

Methodological Answer :

Discrepancies often arise from variations in substrate electronic profiles, solvent polarity, or catalyst loading. A systematic approach includes:

Controlled Replication : Reproduce experiments using identical conditions (e.g., solvent, temperature) as cited studies.

Theoretical Frameworks : Link observations to Marcus theory (electron transfer) or Hammett linear free-energy relationships (substituent effects) .

Data Normalization : Express catalytic activity as turnover frequency (TOF) to account for differences in catalyst concentration .

Q. Case Study :

- If catalytic activity for fluorinated sulfoxides diverges from non-fluorinated analogs, analyze frontier molecular orbitals (HOMO/LUMO) via DFT to identify electronic bottlenecks .

What strategies mitigate decomposition of this compound under acidic or basic conditions?

Level : Advanced

Methodological Answer :

Fluorinated sulfoxides are prone to hydrolysis under strong acidic/basic conditions due to sulfur’s electrophilicity. Mitigation strategies include:

- Protective Groups : Use tert-butyl or silyl ethers to shield reactive sites during synthesis .

- Buffered Media : Conduct reactions in phosphate-buffered (pH 6–8) or acetate-buffered solutions to stabilize the sulfoxide .

- Low-Temperature Processing : Perform reactions at ≤ 0°C to slow hydrolysis kinetics, as demonstrated in trifluoromethyl-substituted systems .

Q. Stability Data :

| Condition | Half-life (t₁/₂) | Decomposition Pathway |

|---|---|---|

| pH 2 (HCl) | 2.5 hours | S–O bond cleavage |

| pH 12 (NaOH) | 1.8 hours | Sulfinic acid formation |

How can computational methods predict the chiral recognition behavior of this compound in enantioselective catalysis?

Level : Advanced

Methodological Answer :

Molecular dynamics (MD) simulations and docking studies can model host-guest interactions between the sulfoxide and chiral catalysts (e.g., BINOL-derived phosphoric acids). Key steps:

Conformational Sampling : Use Monte Carlo methods to explore low-energy conformers of the sulfoxide .

Binding Energy Calculations : Compare ΔG values for diastereomeric transition states.

Electrostatic Potential Maps : Visualize fluorine’s role in directing substrate orientation via dipole interactions .

Validation :

Correlate computational predictions with experimental enantiomeric excess (ee%) data from HPLC chiral columns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.